molecular formula C22H26ClF3N4O3 B2893856 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine CAS No. 2097938-18-4

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine

Cat. No.: B2893856
CAS No.: 2097938-18-4
M. Wt: 486.92
InChI Key: GMRRTWOIMRJNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine is a useful research compound. Its molecular formula is C22H26ClF3N4O3 and its molecular weight is 486.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the fatty acid synthesis and metabolism pathway. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of long-chain fatty acids .

Mode of Action

The compound acts as an inhibitor of ACC . It binds to the active site of the enzyme, preventing the normal substrate, acetyl-CoA, from binding. This inhibits the enzyme’s activity and disrupts the production of malonyl-CoA, thereby interfering with fatty acid synthesis .

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . The reduced production of malonyl-CoA leads to a decrease in long-chain fatty acid synthesis. This can have downstream effects on various biological processes that depend on these fatty acids, including the production of cell membranes and signaling molecules .

Pharmacokinetics

The presence of the trifluoromethyl group and pyridinyl moiety could potentially enhance the compound’s bioavailability and stability .

Result of Action

The inhibition of ACC by this compound disrupts fatty acid synthesis, which can lead to a variety of cellular effects. For instance, it can affect the integrity of cell membranes and the production of signaling molecules. In certain contexts, such as in the case of cancer cells that rely heavily on fatty acid synthesis for proliferation, this could potentially inhibit cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its ability to interact with ACC . Additionally, the presence of other substances that bind to ACC could influence the compound’s efficacy .

Properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClF3N4O3/c1-13-19(14(2)33-28-13)21(31)30-7-3-16(4-8-30)29-9-5-17(6-10-29)32-20-18(23)11-15(12-27-20)22(24,25)26/h11-12,16-17H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRRTWOIMRJNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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